An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, making the efficient synthesis and thorough characterization of novel analogues a critical endeavor. This document details a reliable, two-step synthetic pathway, beginning with the preparation of the key intermediate, ethyl 4-isothiocyanatobenzoate, followed by its reaction with hydrazine hydrate. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final compound, ensuring its identity, purity, and structural integrity. This information is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new therapeutic agents.
Introduction: The Significance of Thiosemicarbazides in Drug Discovery
Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N backbone. They serve as versatile synthons in the construction of various heterocyclic systems and have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological properties. These properties include, but are not limited to, antibacterial, antifungal, antiviral, and anticancer activities.[1] The biological activity of thiosemicarbazides is often attributed to their ability to chelate metal ions, which can be crucial for the function of certain enzymes.
The title compound, 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, incorporates a para-substituted ethoxycarbonylphenyl group. This moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, membrane permeability, and ability to interact with biological targets. Therefore, a robust and well-documented synthetic and characterization protocol is paramount for researchers looking to explore the therapeutic potential of this and related compounds.
Synthetic Pathway and Rationale
The synthesis of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 4-isothiocyanatobenzoate, from the readily available ethyl 4-aminobenzoate. The second step is the nucleophilic addition of hydrazine hydrate to the isothiocyanate group to form the desired thiosemicarbazide.
Caption: Synthetic workflow for 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide.
Step 1: Synthesis of Ethyl 4-isothiocyanatobenzoate
The conversion of an aromatic amine to an isothiocyanate is a fundamental transformation in organic synthesis. While several methods exist, the use of thiophosgene remains a common and effective approach. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.
Experimental Protocol:
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In a well-ventilated fume hood, dissolve ethyl 4-aminobenzoate in a suitable organic solvent such as dichloromethane or toluene.
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Cool the solution in an ice bath.
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Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring. An excess of a non-nucleophilic base, such as triethylamine or calcium carbonate, can be added to neutralize the HCl generated during the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with water and brine to remove any salts and water-soluble impurities.
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The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 4-isothiocyanatobenzoate.
Step 2: Synthesis of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide
The formation of the thiosemicarbazide is achieved through the nucleophilic attack of the terminal nitrogen of hydrazine hydrate on the electrophilic carbon of the isothiocyanate group. This reaction is generally high-yielding and proceeds under mild conditions.[2]
Experimental Protocol:
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Dissolve ethyl 4-isothiocyanatobenzoate in a suitable solvent, such as ethanol.[2]
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To this solution, add hydrazine hydrate dropwise with stirring at room temperature or with cooling in an ice bath.[2]
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A precipitate of the thiosemicarbazide product should form upon addition of the hydrazine hydrate or after a short period of stirring.
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The reaction mixture can be stirred for a few hours to ensure complete reaction.
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The solid product is then collected by vacuum filtration.
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The collected solid should be washed with a small amount of cold solvent (e.g., ethanol) and then with water to remove any unreacted starting materials and salts.
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The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide.
Comprehensive Characterization
Thorough characterization of the synthesized 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Physical Properties
A summary of the key physical properties of the target compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O₂S | [3] |
| Molecular Weight | 239.29 g/mol | [3] |
| Melting Point | 135-137 °C | [4] |
| Appearance | White to off-white solid | General Observation |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds.
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amine and amide) | 3100-3400 |
| C-H stretching (aromatic and aliphatic) | 2900-3100 |
| C=O stretching (ester) | ~1715 |
| C=C stretching (aromatic) | 1500-1600 |
| C=S stretching (thiourea) | 1200-1300 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts for 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.
¹H NMR:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl ester) | ~1.3 | Triplet | 3H |
| -CH₂- (ethyl ester) | ~4.3 | Quartet | 2H |
| -NH₂ | ~4.6 | Singlet (broad) | 2H |
| Aromatic protons | ~7.5-8.0 | Doublets | 4H |
| -NH- (amide) | ~9.0-10.0 | Singlet (broad) | 2H |
¹³C NMR:
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl ester) | ~14 |
| -CH₂- (ethyl ester) | ~61 |
| Aromatic CH | ~118-131 |
| Aromatic C (quaternary) | ~125, ~144 |
| C=O (ester) | ~165 |
| C=S (thiourea) | ~182 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, the expected molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 239 or 240, respectively.
Potential Applications in Drug Development
Thiosemicarbazide derivatives are of significant interest in drug development due to their wide range of biological activities. The title compound, with its specific substitution pattern, could be investigated for various therapeutic applications, including:
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Antimicrobial Agent: Many thiosemicarbazides exhibit potent activity against bacteria and fungi.
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Anticancer Agent: The ability of thiosemicarbazones (derivatives of thiosemicarbazides) to inhibit ribonucleotide reductase makes them promising candidates for cancer therapy.
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Antiviral Agent: Some compounds in this class have shown efficacy against various viruses.
The ethoxycarbonyl group can be further modified to create a library of related compounds with potentially improved activity and pharmacokinetic profiles. For instance, hydrolysis of the ester to the corresponding carboxylic acid could alter the compound's solubility and ability to interact with biological targets.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide. The detailed experimental protocols for the formation of the isothiocyanate intermediate and the final thiosemicarbazide product provide a clear roadmap for researchers. Furthermore, the comprehensive characterization data, including physical properties and expected spectroscopic signatures, will aid in the verification of the synthesized compound's identity and purity. The versatile nature of the thiosemicarbazide scaffold, coupled with the potential for further derivatization of the ethoxycarbonylphenyl moiety, makes this compound a valuable building block for the development of new therapeutic agents.
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